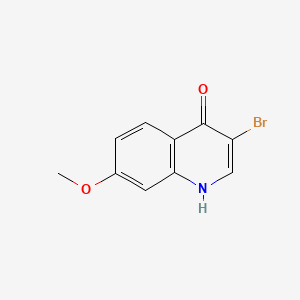

3-Bromo-7-methoxyquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1204810-18-3 |

|---|---|

Molecular Formula |

C10H8BrNO2 |

Molecular Weight |

254.083 |

IUPAC Name |

3-bromo-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |

InChI Key |

DMSCNZIQMBZXKV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)Br |

Synonyms |

3-Bromo-4-hydroxy-7-methoxyquinoline |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Bromo 7 Methoxyquinolin 4 1h One

Nucleophilic Aromatic Substitution Reactions at the C-3 Bromine Atom

The bromine atom at the C-3 position is susceptible to substitution by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the adjacent carbonyl group and the quinoline (B57606) ring system. These substitutions are pivotal for introducing molecular diversity at this position and are primarily achieved through transition metal-catalyzed cross-coupling reactions or direct displacement.

Transition metal-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position of the quinolinone core. beilstein-journals.org

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is a viable method for creating a new carbon-carbon bond at the C-3 position. While specific examples for 3-Bromo-7-methoxyquinolin-4(1H)-one are not extensively detailed, the reaction of aryl bromides under palladium catalysis is a well-established transformation. The typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₂CO₃, and a suitable boronic acid or ester in a solvent system like toluene/water or DMF.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the C-3 bromine atom with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org For substrates like 2-bromo-4-iodo-quinoline, coupling occurs selectively at the more reactive iodide position, demonstrating the feasibility of using aryl bromides in these transformations. libretexts.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide at C-3 with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for vinylation and typically employs a palladium catalyst, a base, and a suitable solvent. nih.gov Studies on similar heterocyclic systems, such as 3-bromoindazoles, have shown that these reactions can proceed efficiently to yield the corresponding vinylated products. beilstein-journals.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and selectivity. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-N-Heterocycles

Reaction Catalyst System Base Solvent Typical Temperature Reference Suzuki Coupling Pd(OAc)₂ / Phosphine Ligand K₂CO₃ or Cs₂CO₃ Toluene/H₂O or Dioxane 80-110 °C wikipedia.org Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Triethylamine or Diethylamine DMF or THF Room Temp. to 100 °C [4, 19] Heck Reaction Pd(OAc)₂ / PPh₃ Triethylamine or NaOAc DMF or Acetonitrile 100-140 °C [2, 9]

The C-3 bromine atom on the quinolin-4-one scaffold can potentially be displaced directly by strong nucleophiles. The electrophilicity of the C-3 carbon is enhanced by the adjacent carbonyl group. While direct substitution on unactivated aryl halides is difficult, the electronic nature of the quinolinone ring may facilitate such reactions with potent nucleophiles like thiolates or alkoxides under specific conditions. In related systems like 3-bromo-2(1H)-pyridones, nucleophilic substitution has been observed, although sometimes with unexpected rearrangements or side reactions. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). rsc.org The regioselectivity of this reaction on this compound is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group at the C-7 position is a strongly activating, ortho, para-directing group. Conversely, the quinolinone core, particularly the pyridine-like ring, is generally deactivated towards electrophilic attack.

Therefore, electrophilic substitution is expected to occur preferentially on the benzene (B151609) ring at positions C-6 and C-8, which are ortho and para to the activating methoxy group. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄).

Reactions Involving the Lactam Carbonyl Group

The carbonyl group at C-4 is part of a cyclic amide, or lactam, which influences its reactivity. While less reactive than a ketone carbonyl, it can still undergo specific transformations. The reactivity of the β-lactam carbonyl, for example, is central to the mechanism of action of penicillin antibiotics, where it is attacked by a serine nucleophile in bacterial enzymes. nih.gov For the quinolinone system, reactions could include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene (B1212753) group (CH₂), yielding the corresponding 3-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline.

Thionation: Reagents such as Lawesson's reagent can convert the carbonyl group into a thiocarbonyl (C=S), producing the corresponding quinolin-4(1H)-thione derivative.

Skeletal Metalation: Advanced synthetic methods have been developed for the direct editing of lactam frameworks through a carbonyl-to-nickel-exchange process. nih.gov This involves the selective activation of the amide C-N bond and excision of the carbonyl group, enabling skeletal rearrangement. nih.gov

Transformations at the N-1 Position of the Quinolin-4(1H)-one Scaffold

The nitrogen atom at the N-1 position possesses a lone pair of electrons and an acidic proton, allowing for transformations such as N-alkylation and N-acylation.

N-Alkylation: The N-H proton can be removed by a suitable base, such as sodium hydride (NaH), to form a nucleophilic anion. beilstein-journals.org This anion can then react with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form the N-alkylated product. juniperpublishers.com In related heterocyclic systems like isoquinolin-1-ones, the choice of reaction conditions can be crucial for achieving regioselectivity between N- and O-alkylation. rsc.org The use of NaH in a solvent like THF or DMF is a common strategy to favor N-alkylation. beilstein-journals.orgjuniperpublishers.com

N-Acylation: The nitrogen atom can be acylated using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group to the N-1 position, forming an N-acylquinolinone, which is an imide derivative. arkat-usa.org N-acylation can alter the electronic properties of the molecule and has been used as a method for modifying conjugated polymers containing lactam units. rsc.org The reaction is a fundamental transformation in organic synthesis, often used in the construction of peptides and other complex molecules. arkat-usa.orgbeilstein-journals.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

Transformation Base Reagent Typical Solvent Reference N-Alkylation NaH, K₂CO₃, or Cs₂CO₃ Alkyl Halide (e.g., CH₃I, BnBr) DMF or THF [6, 24] N-Acylation Pyridine or Triethylamine Acyl Chloride or Acid Anhydride DCM or THF [14, 22]

Derivatization through Ring Expansion or Contraction at N-1

The modification of the quinolin-4(1H)-one core through ring expansion or contraction presents a pathway to novel heterocyclic systems with potentially unique chemical and biological properties. While derivatization at the N-1 position is a common strategy, skeletal transformations involving the expansion or contraction of the quinolone ring are less common but offer significant synthetic advantages.

Ring Expansion:

Recent studies have demonstrated the feasibility of a base-promoted ring expansion of 4-quinolone derivatives to access novel benzazepinones. researcher.lifeacs.orgnih.gov This transformation, which is mild and transition-metal-free, involves the reaction of 4-quinolones with α-halo esters, phosphonates, or sulfones in the presence of a base like sodium hydride (NaH). researcher.lifenih.gov While this specific reaction has not been reported for this compound, the general mechanism provides a strong indication of its potential reactivity in this context. The proposed mechanism involves the deprotonation of the N-H group of the 4-quinolone, followed by nucleophilic attack on the α-halo compound. A subsequent intramolecular rearrangement leads to the expansion of the six-membered nitrogen-containing ring to a seven-membered benzazepinone (B8055114) ring. researcher.life

This methodology has been shown to be applicable on a gram-scale for the synthesis of drug-like molecules, highlighting its potential utility in medicinal chemistry. researcher.life The reaction tolerates a range of substrates, suggesting that this compound would likely undergo a similar transformation.

Ring Contraction:

Oxidation and Reduction Reactions of the Core Structure

The core structure of this compound possesses sites susceptible to both oxidation and reduction, which can lead to a variety of functionalized derivatives.

Oxidation:

The oxidation of the 4-quinolone core can be challenging due to the relative stability of the aromatic system. However, under specific conditions, oxidative transformations can occur. For instance, iron(III)-catalyzed oxidative coupling reactions have been used in the synthesis of 4-quinolones, where an oxidation step is crucial for the final aromatization of a dihydroquinolone intermediate. acs.org While this is a synthetic application leading to the 4-quinolone, it indicates that the core can be involved in redox processes. The presence of the electron-donating methoxy group at the 7-position and the bromine atom at the 3-position can influence the susceptibility of the aromatic ring to oxidative processes.

Reduction:

The reduction of the 4-quinolone core is a more commonly explored transformation. The carbonyl group at the 4-position and the double bond in the heterocyclic ring are potential sites for reduction.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for the reduction of ketones to alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgyoutube.com

Reduction of the Heterocyclic Ring: Catalytic hydrogenation is a powerful method for the reduction of the quinolone ring. Rhodium-catalyzed asymmetric transfer hydrogenation of 4-quinolone derivatives using a formic acid/triethylamine mixture as the hydride source has been shown to produce 1,2,3,4-tetrahydroquinoline-4-ols with high enantioselectivity. rsc.org Similarly, ruthenium-NHC-catalyzed asymmetric hydrogenation can yield chiral 3,4-dihydro-2-quinolones. nih.gov Platinum-catalyzed partial hydrogenation of related 2-nitrobenzoyl enamines has also been used to synthesize 4-quinolone N-oxides. chemrxiv.orgresearchgate.net These methods highlight the potential to selectively reduce the double bond in the heterocyclic ring of this compound.

The choice of reducing agent and reaction conditions can allow for selective reduction of either the carbonyl group or the heterocyclic ring, providing access to a range of reduced quinolone derivatives.

Table 1: Summary of Potential Reduction Products of this compound

| Starting Material | Reagent | Potential Product |

|---|---|---|

| This compound | NaBH4 | 3-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-4-ol |

| This compound | H2, Rh-catalyst | 3-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-4-ol |

| This compound | H2, Ru-catalyst | 3-Bromo-7-methoxy-2,3-dihydroquinolin-4(1H)-one |

Advanced Reaction Mechanisms and Kinetic Studies

A deeper understanding of the reactivity of this compound can be gained from detailed mechanistic and kinetic studies of its transformations.

Mechanistic Investigations:

The derivatization at the N-1 position typically proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the quinolinone acts as a nucleophile, attacking an electrophilic reagent. For instance, in N-alkylation reactions, the reaction mechanism involves the deprotonation of the N-H bond by a base, followed by the nucleophilic attack of the resulting anion on an alkyl halide. juniperpublishers.comresearchgate.net The nature of the solvent and the base can significantly influence the regioselectivity of alkylation (N- versus O-alkylation). juniperpublishers.com

Kinetic studies on the nucleophilic substitution reactions of related chloroquinolines have shown that the reactivity of the halogen at the 4-position is influenced by the substituents on the ring and the nature of the nucleophile. mdpi.com These studies often employ techniques like conductometry to measure reaction rates and elucidate the reaction mechanism, which is typically a bimolecular nucleophilic aromatic substitution (SNAr). scispace.com

Kinetic Studies:

The determination of rate constants, activation parameters, and the effect of substituents and solvents would provide valuable insights into the transition state of these reactions and allow for the optimization of reaction conditions for the synthesis of novel derivatives.

Table 2: Investigated Reaction Parameters in Kinetic Studies of Related Systems

| Parameter | Description |

|---|---|

| Substrate Concentration | The concentration of the quinolone derivative. |

| Nucleophile Concentration | The concentration of the reacting nucleophile. |

| Temperature | Reaction temperature to determine activation parameters. |

| Solvent Polarity | The effect of the solvent on the reaction rate. |

| Substituent Effects | The influence of different groups on the quinolone ring. |

Rational Design and Synthesis of Novel Derivatives Based on the 3 Bromo 7 Methoxyquinolin 4 1h One Scaffold

Strategies for Structural Diversification through C-3 Modifications

The bromine atom at the C-3 position is a synthetically valuable handle for introducing a wide array of functionalities. Its susceptibility to various cross-coupling and substitution reactions allows for the generation of diverse libraries of compounds with modified properties.

The formation of new carbon-carbon bonds at the C-3 position is a powerful strategy to introduce diverse alkyl, alkenyl, alkynyl, and aryl groups, significantly expanding the chemical space of the scaffold. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-3 bromine with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This method is highly versatile, tolerates a wide range of functional groups, and allows for the introduction of various aryl and heteroaryl moieties.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira reaction, which couples the C-3 bromine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, is employed.

Heck Coupling: The introduction of alkenyl substituents can be achieved via the Heck reaction, which couples the scaffold with an alkene under palladium catalysis.

These reactions transform the 3-bromo-7-methoxyquinolin-4(1H)-one into derivatives with extended conjugation and varied steric and electronic profiles.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions for C-3 Functionalization

| Coupling Reaction | Reagent | Introduced Moiety | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Aryl | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck | Alkene | Alkenyl | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Stille | Organostannane | Alkyl/Aryl | Pd(PPh₃)₄ |

This table presents typical catalyst systems for palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

Replacing the C-3 bromine with functionalities containing nitrogen, oxygen, or sulfur can significantly alter the scaffold's hydrogen bonding capacity, polarity, and metal-coordinating ability.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for introducing primary or secondary amines at the C-3 position. This palladium-catalyzed reaction couples the 3-bromo derivative with an amine in the presence of a suitable ligand and base. Alternatively, Ullmann condensation, a copper-catalyzed reaction, can also be employed for C-N bond formation.

C-O and C-S Bond Formation: Nucleophilic aromatic substitution (SNAr) can be utilized to introduce oxygen and sulfur nucleophiles, such as alkoxides or thiolates. The reactivity of the C-3 bromine towards SNAr is enhanced by the electron-withdrawing nature of the quinolinone ring system. Palladium-catalyzed couplings, analogous to the Buchwald-Hartwig reaction, can also be used for C-O and C-S bond formation under milder conditions.

Modifications at the C-7 Methoxy (B1213986) Group for Enhanced Academic Probes

The C-7 methoxy group is a critical determinant of the scaffold's electronic and photophysical properties. Its modification is a key strategy in the rational design of fluorescent probes and other molecular tools for academic research.

Cleavage of the methyl ether at the C-7 position to reveal a hydroxyl group is a crucial first step for further functionalization. This demethylation can be achieved using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). The resulting 3-bromo-7-hydroxyquinolin-4(1H)-one serves as a versatile intermediate.

The 7-hydroxy group can then be re-alkylated or arylated through Williamson ether synthesis to introduce a variety of new ether linkages. This allows for the attachment of:

Longer alkyl chains to modulate lipophilicity.

Responsive moieties that change their properties upon binding to an analyte.

Linkers for conjugation to biomolecules.

The electronic nature of the substituent at the C-7 position significantly influences the electron density of the entire quinolinone system, affecting properties like fluorescence quantum yield and emission wavelength. By converting the 7-hydroxy intermediate into different functional groups, these properties can be finely tuned.

Electron-Donating Groups (EDGs): Alkoxy and amino groups enhance the electron density of the ring, often leading to a red-shift (longer wavelength) in absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Ester or triflate groups, formed from the hydroxyl intermediate, decrease the electron density, potentially causing a blue-shift (shorter wavelength) and altering the molecule's photophysical behavior.

This systematic variation allows for the creation of a palette of fluorescent probes with tailored optical properties for specific imaging and sensing applications.

Table 2: Modulation of Electronic Properties via C-7 Substitution

| C-7 Substituent | Electronic Nature | Expected Effect on Emission λmax | Synthetic Precursor |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Baseline | - |

| -OH (Hydroxy) | Electron-Donating | Red-shift vs. -H | 7-Methoxy derivative |

| -O(CH₂)nCH₃ (Alkoxy) | Electron-Donating | Similar to Methoxy | 7-Hydroxy derivative |

| -OCOCH₃ (Acetoxy) | Electron-Withdrawing | Blue-shift vs. -OH | 7-Hydroxy derivative |

This table illustrates the expected qualitative effects of different C-7 substituents on the fluorescence emission wavelength, based on general principles of fluorophore design.

Peripheral Functionalization of the Benzenoid Ring

Beyond the C-3 and C-7 positions, the benzenoid portion of the quinolinone scaffold (positions C-5, C-6, and C-8) can undergo further functionalization, typically through electrophilic aromatic substitution. The directing effects of the existing C-7 methoxy group and the quinolinone ring itself guide the regioselectivity of these reactions.

The C-7 methoxy group is an activating, ortho-, para- directing group. The quinolinone ring system as a whole is generally deactivating. Therefore, electrophilic attack is most likely to occur at the positions most activated by the methoxy group, which are C-6 and C-8.

Halogenation: Introduction of additional bromine or chlorine atoms at the C-6 or C-8 positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Treatment with nitric acid can introduce a nitro group, which can subsequently be reduced to an amine for further derivatization.

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-based substituents, although the deactivating nature of the quinolinone ring may require harsh reaction conditions.

These peripheral modifications can be used to block metabolically labile sites, introduce additional points for conjugation, or further tune the electronic properties of the scaffold.

Synthesis of Fused Heterocyclic Systems Utilizing the Quinolin-4(1H)-one Core

The synthesis of fused heterocyclic systems is a prominent strategy in drug discovery to create rigid, three-dimensional structures with well-defined spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The this compound scaffold is an excellent starting material for the construction of such systems. The bromine atom at the C-3 position and the adjacent carbonyl group and NH moiety offer multiple reaction sites for annulation reactions.

Various synthetic methodologies can be employed to construct fused rings onto the quinolinone core. These include intramolecular cyclization, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions followed by a cyclization cascade. For instance, the bromine at C-3 can be leveraged in palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce side chains that can subsequently undergo intramolecular cyclization to form a new heterocyclic ring.

One common approach involves the reaction of the quinolinone core with bifunctional nucleophiles. These reactions can proceed via an initial nucleophilic substitution at the C-3 position, followed by a condensation reaction with the C-4 carbonyl group or cyclization involving the N-1 position. The specific reaction conditions and the nature of the nucleophile determine the type of fused heterocyclic system formed. Examples of fused systems that can be synthesized include pyrrolo[3,2-c]quinolines, thieno[3,2-c]quinolines, and pyrazolo[4,3-c]quinolines. airo.co.in

| Reaction Type | Reagents and Conditions | Fused Heterocycle Formed |

| Intramolecular Cyclization | 1. Palladium-catalyzed coupling (e.g., Sonogashira) with a terminal alkyne bearing a nucleophilic group. 2. Base- or acid-catalyzed cyclization. | Furo[3,2-c]quinoline or Pyrrolo[3,2-c]quinoline derivatives |

| Cycloaddition Reactions | Reaction with 1,3-dipoles (e.g., azides, nitrile oxides) via [3+2] cycloaddition. | Triazolo[4,5-c]quinoline or Isoxazolo[4,5-c]quinoline derivatives |

| Condensation Reactions | Reaction with binucleophiles (e.g., hydrazine, hydroxylamine, ureas). | Pyrazolo[4,3-c]quinoline, Isoxazolo[4,3-c]quinoline, or Pyrimido[5,4-c]quinoline derivatives |

These synthetic strategies allow for the creation of a diverse range of novel, complex heterocyclic structures derived from the this compound scaffold, each with the potential for unique biological activities.

Combinatorial Chemistry and Library Synthesis Approaches for Scaffold Exploration

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds, which can be screened for biological activity to identify lead compounds. nih.gov The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of multiple points for diversification.

The "mix-and-split" and "parallel synthesis" techniques are two common approaches in combinatorial chemistry. nih.gov In the context of the this compound scaffold, parallel synthesis would involve distributing the starting material into an array of reaction vessels. In each vessel, a different building block is introduced at one of the diversification points.

The primary points of diversification on the this compound scaffold include:

The C-3 position: The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions.

The N-1 position: The nitrogen atom can be alkylated or acylated with a diverse set of reagents.

The aromatic ring: While less straightforward, further functionalization of the benzene (B151609) ring is possible, though it may require harsher reaction conditions.

A typical combinatorial library synthesis based on this scaffold might involve a multi-step sequence. For example, in the first step, a library of different substituents could be introduced at the N-1 position via alkylation. In the second step, the bromine at the C-3 position could be subjected to a Suzuki coupling with a diverse set of boronic acids. This two-step process would generate a library of N-1, C-3-disubstituted quinolinones.

| Diversification Point | Reaction Type | Example Building Blocks |

| N-1 Position | Alkylation, Acylation | Alkyl halides, Acyl chlorides, Carboxylic acids (via coupling) |

| C-3 Position | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |

| C-3 Position | Buchwald-Hartwig Amination | Primary and secondary amines |

| C-3 Position | Sonogashira Coupling | Terminal alkynes |

The resulting library of compounds can then be screened in high-throughput assays to identify molecules with desired biological properties. The modular nature of combinatorial synthesis allows for the systematic exploration of the structure-activity relationship (SAR) around the this compound scaffold.

Application of Retrosynthetic Analysis in Derivative Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." This approach is invaluable in the rational design of novel derivatives of this compound, as it allows for the logical planning of synthetic routes to access a wide range of target structures.

When designing a new derivative, the first step in retrosynthetic analysis is to identify the key structural modifications desired. For example, if the goal is to synthesize a derivative with a complex substituent at the C-3 position, the primary disconnection would be at the bond connecting this substituent to the quinolinone core. This disconnection would lead back to the this compound scaffold and a suitable precursor for the desired substituent.

The choice of disconnection is guided by the availability of reliable and high-yielding chemical reactions. For instance, if the target molecule contains an aryl group at the C-3 position, a logical disconnection would be the C-C bond, suggesting a Suzuki or Stille coupling reaction as the final synthetic step.

A hypothetical retrosynthetic analysis for a C-3 substituted derivative is illustrated below:

Target Molecule: 3-(4-Aryl)-7-methoxyquinolin-4(1H)-one

Retrosynthetic Analysis:

Disconnection 1 (C-C bond at C-3): This disconnection breaks the bond between the quinolinone C-3 and the aryl group. This suggests a cross-coupling reaction.

Precursors: this compound and an appropriate arylboronic acid (for a Suzuki coupling) or arylstannane (for a Stille coupling).

Disconnection 2 (N-alkylation): If the target molecule also contains a substituent at the N-1 position, a disconnection at the N-C bond would be made.

Precursors: The C-3 substituted quinolinone and an alkyl halide.

This systematic approach allows chemists to design efficient and practical synthetic routes to novel derivatives. By considering the various possible disconnections, a multitude of potential target molecules can be envisioned, all originating from the common this compound intermediate.

3 Bromo 7 Methoxyquinolin 4 1h One As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Role in Multicomponent Reaction Systems for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple starting materials. organic-chemistry.orgnih.gov The convergence and one-pot nature of MCRs make them particularly attractive for the construction of compound libraries for high-throughput screening. researchgate.net

3-Bromo-7-methoxyquinolin-4(1H)-one is a prime candidate for utilization in MCRs. The presence of the N-H group and the adjacent carbonyl function allows it to participate in reactions that involve the formation of new carbon-heteroatom bonds. The bromine atom at the 3-position can be exploited in post-MCR modifications to further increase the structural diversity of the resulting scaffolds.

For instance, the quinolinone core can act as a nucleophilic component in certain MCRs. The reactivity of the N-H group can be harnessed in reactions like the Ugi or Passerini reactions, which are cornerstone MCRs for the synthesis of peptide-like scaffolds. While direct participation of the quinolinone might require specific reaction conditions, its derivatives are frequently employed.

The true power of this compound in the context of MCRs often lies in its use as a platform for subsequent diversification. An MCR can be designed to construct a complex side chain, which is then attached to the quinolinone core via a cross-coupling reaction at the bromine-bearing C-3 position. This "scaffold-decorating" approach allows for the rapid assembly of a wide variety of analogs.

Table 1: Potential Multicomponent Reactions Involving Quinolinone-like Scaffolds

| MCR Type | Key Reactants | Potential Product Scaffold | Role of Quinolinone Moiety |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | The quinolinone could be modified to incorporate one of the requisite functional groups. |

| Passerini Reaction | Aldehyde or Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Similar to the Ugi reaction, the quinolinone could be a carrier for one of the reacting moieties. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone | The quinolinone could be functionalized to act as the β-ketoester component. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-Ketoester, Ammonia | Dihydropyridine | A modified quinolinone could serve as the β-ketoester. |

Strategic Precursor in the Synthesis of Natural Products and Bioactive Analogs

The quinolinone ring system is a common feature in a multitude of natural products, many of which exhibit significant biological activity. researchgate.net Consequently, the development of efficient synthetic routes to functionalized quinolinones is of great interest to medicinal chemists and synthetic organic chemists. This compound serves as a strategic precursor in this regard, providing a readily available starting material that can be elaborated into more complex natural product analogs.

The bromine atom at the 3-position is particularly significant, as it provides a handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the total synthesis of many natural products. For example, Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can all be employed to append diverse side chains to the quinolinone core.

The methoxy (B1213986) group at the 7-position is also a key feature. In some target molecules, this methoxy group is a part of the final natural product structure. In other cases, it can be deprotected to reveal a hydroxyl group, which can then be used for further transformations, such as ether or ester formation, or as a directing group in subsequent reactions.

The synthesis of analogs of natural products is another area where this compound is highly valuable. By systematically varying the substituent at the 3-position through different cross-coupling partners, chemists can generate a library of analogs that can be screened for improved biological activity, selectivity, or pharmacokinetic properties. This approach is central to many drug discovery programs.

Table 2: Key Reactions for the Elaboration of this compound

| Reaction Type | Coupling Partner | Bond Formed | Potential Application in Synthesis |

| Suzuki Coupling | Boronic Acid/Ester | C-C | Attachment of aryl, heteroaryl, or alkyl groups. |

| Stille Coupling | Organostannane | C-C | Formation of C-C bonds with a variety of organic groups. |

| Heck Coupling | Alkene | C-C | Introduction of vinyl or substituted vinyl groups. |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Synthesis of alkynyl-substituted quinolinones. |

| Buchwald-Hartwig Amination | Amine | C-N | Introduction of primary or secondary amino groups. |

| Ullmann Condensation | Alcohol or Thiol | C-O or C-S | Formation of ether or thioether linkages. |

Utility in the Construction of Functional Materials and Probes

Functional organic materials, such as fluorescent probes, chemosensors, and organic light-emitting diodes (OLEDs), often rely on rigid, conjugated molecular scaffolds that exhibit specific photophysical properties. The quinolinone core, with its fused aromatic system, provides an excellent platform for the development of such materials. Coumarins, which are structurally related to quinolinones, are well-known for their use as fluorescent dyes and probes, with their emission properties often being highly sensitive to their local environment. nih.gov

This compound can be readily converted into a variety of functional materials and probes. The bromine atom at the 3-position can be replaced with a fluorophore or a recognition moiety for a specific analyte. For example, a Sonogashira coupling could be used to introduce a dansyl or pyrene (B120774) group, resulting in a molecule with interesting fluorescence properties.

The methoxy group at the 7-position can also be used to tune the electronic properties of the quinolinone system, thereby influencing its absorption and emission wavelengths. Electron-donating groups at this position generally lead to red-shifted absorption and emission spectra.

Furthermore, the quinolinone scaffold itself can act as a fluorescent reporter. The synthesis of a series of quinolinone derivatives from this compound, each with a different substituent at the 3-position, could lead to a set of probes with a range of photophysical properties, suitable for various applications in cell imaging, environmental sensing, or as components in advanced materials. The sensitivity of the fluorescence of such compounds to local polarity, viscosity, and the presence of specific ions or molecules makes them highly valuable tools in chemistry and biology. nih.govnih.gov

Contribution to Chemical Diversity in Academic Compound Libraries

Chemical libraries are essential tools in modern drug discovery and chemical biology. They consist of large collections of small molecules that are used in high-throughput screening to identify compounds with desired biological activities. The diversity of a compound library is a critical factor in its success, as a more diverse library is more likely to contain hits against a wide range of biological targets. chemdiv.comchemrxiv.org

This compound is an ideal starting material for the construction of diverse compound libraries. The quinolinone core is considered a "privileged scaffold," meaning that it is a structural motif that is frequently found in biologically active compounds. By using this scaffold as a foundation, it is possible to generate a library of compounds that are biased towards biological relevance.

The true power of this compound in this context lies in its ability to be easily and systematically diversified. As discussed previously, the bromine atom at the 3-position can be replaced with a vast array of different functional groups and molecular fragments using a wide range of reliable and high-yielding cross-coupling reactions. mdpi.com This allows for the creation of a large number of analogs from a single, common intermediate.

Moreover, the N-H group of the quinolinone ring can also be alkylated or acylated, adding another dimension of diversity to the library. The methoxy group can also be demethylated and the resulting hydroxyl group can be derivatized. This multi-faceted derivatization potential makes this compound a cornerstone for diversity-oriented synthesis (DOS), a strategy that aims to rapidly populate chemical space with structurally diverse molecules.

Table 3: Strategies for Diversification of this compound for Compound Libraries

| Position of Diversification | Reaction Type | Example Reagents | Resulting Functionality |

| 3-Position | Suzuki Coupling | Arylboronic acids | Aryl, Heteroaryl |

| 3-Position | Sonogashira Coupling | Terminal alkynes | Alkynyl |

| 3-Position | Buchwald-Hartwig Amination | Primary/Secondary amines | Amino |

| 1-Position (N-H) | Alkylation | Alkyl halides | N-Alkyl |

| 1-Position (N-H) | Acylation | Acyl chlorides | N-Acyl |

| 7-Position (O-Me) | Demethylation followed by Etherification | BBr3, then Alkyl halide | O-Alkyl |

Development of Chiral Analogs and Stereoselective Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. The vast majority of drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development.

The development of chiral analogs of this compound can be approached in several ways. While the parent molecule is achiral, chirality can be introduced by the addition of a chiral substituent. This is most commonly done at the 3-position, by reacting the bromo-quinolinone with a chiral coupling partner. For example, a Suzuki coupling with a chiral boronic acid would yield a chiral product.

Another approach is to perform a stereoselective reaction on a derivative of this compound. For instance, if the bromine is replaced with a vinyl group via a Heck reaction, the resulting double bond could be subjected to a stereoselective dihydroxylation or epoxidation, introducing two new stereocenters.

Furthermore, the N-H group can be a site for introducing chirality. Alkylation with a chiral electrophile, or the use of a chiral auxiliary attached to the nitrogen, could be used to direct the stereochemical outcome of subsequent reactions.

The field of asymmetric catalysis offers powerful tools for the stereoselective synthesis of chiral quinolinones. While direct asymmetric synthesis of this compound itself is not a common strategy, the use of chiral catalysts in reactions involving this scaffold is a viable approach to generating enantiomerically enriched products. For example, a stereoselective reduction of a ketone in a side chain attached at the 3-position could be achieved using a chiral reducing agent or a chiral catalyst. The development of such stereoselective methodologies is an active area of research, driven by the need for enantiomerically pure compounds for biological evaluation.

Emerging Research Directions and Future Perspectives in the Academic Study of 3 Bromo 7 Methoxyquinolin 4 1h One

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. For a molecule like 3-Bromo-7-methoxyquinolin-4(1H)-one, these computational tools offer the potential to rapidly accelerate research. ML models, trained on vast datasets of chemical reactions, can predict the most likely outcomes of reactions involving this quinolinone, identify optimal reaction conditions, and even suggest novel synthetic pathways. researchgate.netacs.org

For instance, algorithms can be trained to predict the regioselectivity of further functionalization on the quinolinone core, taking into account the directing effects of the bromo and methoxy (B1213986) substituents. This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. chemrxiv.org Deep learning models could also predict the formation of quinone-type reactive metabolites, a crucial step in the early stages of drug discovery. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Potential Impact on Research | Relevant Analogs/Scaffolds |

| Retrosynthesis Planning | Suggests novel and efficient synthetic routes to complex derivatives. | General Organic Reactions acs.org |

| Reaction Yield Prediction | Optimizes reaction conditions for higher efficiency and purity. | Suzuki-Miyaura Reactions |

| Site Selectivity Prediction | Forecasts the most probable sites for electrophilic or nucleophilic attack. | Aromatic C-H Functionalization researchgate.net |

| ADME/Tox Prediction | Screens for potential metabolic liabilities and toxicity early in development. | Quinone-type Metabolites nih.gov |

Exploration of Photoredox Catalysis and Electrosynthesis for Novel Transformations

Modern synthetic methods like photoredox catalysis and electrosynthesis offer mild, efficient, and often unique pathways for molecular functionalization. acs.org These techniques are particularly promising for modifying the this compound scaffold.

Visible-light-driven photoredox catalysis can be used to generate radical intermediates under gentle conditions, enabling reactions that are difficult to achieve with traditional thermal methods. nih.gov For this compound, this could facilitate novel C-H functionalization, cross-coupling reactions at the bromine position, or the introduction of complex alkyl and aryl groups. rsc.org Quinolinone scaffolds themselves can even act as organic photocatalysts in certain transformations. acs.org

Electrosynthesis provides an alternative sustainable approach, using electricity to drive redox reactions. This method could be employed for the selective reduction or oxidation of the quinolinone core, potentially leading to novel derivatives or facilitating challenging cyclization reactions without the need for harsh chemical reagents. nih.govmdpi.com

Development of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques, particularly in situ monitoring, are powerful tools for elucidating the intricate steps of a chemical reaction in real-time. youtube.com

For reactions involving this compound, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to observe the formation and decay of transient intermediates, providing direct evidence for proposed mechanistic pathways. cam.ac.ukrsc.org Similarly, in situ Fourier-transform infrared (FT-IR) spectroscopy can track the changes in vibrational modes of functional groups, offering insights into bonding changes throughout a reaction. rsc.org These techniques, when combined with computational DFT calculations, can provide a highly detailed picture of the reaction landscape, confirming molecular structures and rationalizing observed reactivity. mdpi.comresearchgate.netresearchgate.net

Table 2: Advanced Spectroscopic and Computational Methods for Mechanistic Analysis

| Technique | Information Gained | Example Application |

| In situ NMR Spectroscopy | Identification of transient intermediates, reaction kinetics. youtube.comcam.ac.uk | Monitoring the progress of a cross-coupling reaction. |

| In situ FT-IR Spectroscopy | Tracking changes in functional groups and bonding. rsc.org | Observing the conversion of the ketone in a reduction reaction. |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, reaction energies, and theoretical spectra. mdpi.commdpi.com | Predicting the most stable tautomeric form or the transition state energies. |

| Raman Spectroscopy | Characterization of vibrational modes, especially for solid-state analysis. researchgate.net | Identifying polymorphic forms of crystalline derivatives. |

Application as a Probe for Unraveling Complex Biological Pathways

The quinoline (B57606) scaffold is a well-established fluorophore, and its derivatives are extensively used as fluorescent probes in bio-imaging. crimsonpublishers.comcrimsonpublishers.com The specific substitution pattern of this compound makes it an attractive candidate for development into a highly specific molecular probe. nih.gov By strategically modifying the scaffold, researchers can design probes that exhibit a fluorescent response—such as "turn-on" or ratiometric changes—upon interaction with a specific biological target. nih.gov

Potential applications include the design of probes for detecting metal ions like Zn²⁺, imaging specific organelles such as lipid droplets or lysosomes, or monitoring changes in the cellular microenvironment like pH. researchgate.netnih.govbohrium.com The modular nature of the quinoline core allows for fine-tuning of its photophysical properties and biological targeting capabilities, making it a versatile tool for chemical biologists seeking to visualize and understand complex pathways in living cells and organisms. nih.govnih.govnih.gov

Sustainable and Biocatalytic Approaches to Quinolin-4(1H)-one Chemistry

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the use of renewable resources, minimizing waste, and employing environmentally benign catalysts. tandfonline.com Future research on this compound will likely focus on developing more sustainable synthetic methods. This includes exploring solvent-free reaction conditions, using water as a solvent, and employing heterogeneous catalysts that can be easily recovered and reused. tandfonline.com

Furthermore, biocatalysis presents a powerful approach for the synthesis and modification of quinolinone structures. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. While the direct biocatalytic synthesis of this specific bromo-methoxy-quinolinone is a long-term goal, enzymes could be used for selective transformations, such as dehalogenation, demethylation, or the stereoselective reduction of the ketone. The use of quinolone derivatives in biocatalytic one-pot, three-component reactions has already been demonstrated, highlighting the potential for enzymatic processes in this area. acs.org

Discovery of Novel Mechanistic Paradigms from Scaffold Modifications

The functional groups on this compound—the aryl bromide, the enone system, and the electron-donating methoxy group—provide multiple handles for chemical modification. nih.gov Exploring the reactivity of this scaffold under diverse conditions can lead to the discovery of novel reaction mechanisms and synthetic transformations.

For example, palladium-catalyzed C-H activation reactions could lead to unexpected cyclizations or functionalizations at positions not typically considered reactive. nih.gov The modification of the quinoline core can lead to significant changes in the electronic properties of the molecule, potentially enabling new types of cycloaddition or cascade reactions. organic-chemistry.org By systematically modifying the scaffold and studying the resulting reactivity, chemists can uncover new mechanistic paradigms that expand the synthetic toolbox for quinolinone chemistry and heterocycles in general. nih.govmdpi.com This exploration is fundamental to pushing the boundaries of organic synthesis and discovering molecules with unique properties.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Halogenated Quinolinones

| Parameter | NBS in DMF | Br₂ in AcOH |

|---|---|---|

| Temperature | 80°C | 60°C |

| Yield | 55% | 40% |

| Purity (HPLC) | 97% | 92% |

| Key Advantage | Regioselective | Scalability |

Q. Table 2: NMR Assignments for this compound (DMSO-d6)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-5 | 7.68 | m | Aromatic C-H |

| H-8 | 7.40 | s | Aromatic C-H |

| OCH₃ | 3.97 | s | Methoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.